molecular formula C18H18N2O5 B3900232 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)ethanediamide

Cat. No. B3900232
M. Wt: 342.3 g/mol
InChI Key: RIVYKKINXSEUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)ethanediamide, commonly known as EMD-386088, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound was first synthesized in 2003 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Mechanism of Action

EMD-386088 acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes. The sigma-1 receptor is expressed in various tissues, including the central nervous system, and is involved in the regulation of ion channels, neurotransmitter release, and intracellular signaling pathways. Activation of the sigma-1 receptor by EMD-386088 has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Studies have shown that EMD-386088 has various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. EMD-386088 has also been shown to improve cognitive function and memory in animal models. Additionally, EMD-386088 has been shown to have neuroprotective effects and may have potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

EMD-386088 has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, EMD-386088 also has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.

Future Directions

There are several future directions for research on EMD-386088, including its potential as a treatment for various neurological disorders, its effects on different neurotransmitter systems, and its potential for use in pain management. Additionally, further studies are needed to determine the optimal dosing and administration of EMD-386088, as well as its long-term effects on the central nervous system.

Scientific Research Applications

EMD-386088 has been studied for its potential use in various scientific research applications, including its effects on the central nervous system and its potential as a treatment for various neurological disorders. Studies have shown that EMD-386088 acts as a selective agonist for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-23-14-6-4-3-5-13(14)20-18(22)17(21)19-10-12-7-8-15-16(9-12)25-11-24-15/h3-9H,2,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYKKINXSEUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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